1-Benzyl-3,3-dimethyl-2,3-dihydro-1H-1,3-benzazasilole
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Overview
Description
1-Benzyl-3,3-dimethyl-2,3-dihydro-1H-1,3-benzazasilole is a unique organosilicon compound characterized by its benzyl and dimethyl substituents on a dihydrobenzazasilole framework
Preparation Methods
The synthesis of 1-Benzyl-3,3-dimethyl-2,3-dihydro-1H-1,3-benzazasilole typically involves the reaction of benzyl chloride with 3,3-dimethyl-2,3-dihydro-1H-1,3-benzazasilole in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Benzyl-3,3-dimethyl-2,3-dihydro-1H-1,3-benzazasilole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, resulting in the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted benzyl derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include silanol, siloxane, and substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-3,3-dimethyl-2,3-dihydro-1H-1,3-benzazasilole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural properties.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-Benzyl-3,3-dimethyl-2,3-dihydro-1H-1,3-benzazasilole exerts its effects involves its interaction with various molecular targets and pathways. For instance, in biological systems, its derivatives may interact with cellular membranes or proteins, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific derivative and its application.
Comparison with Similar Compounds
1-Benzyl-3,3-dimethyl-2,3-dihydro-1H-1,3-benzazasilole can be compared with other similar compounds, such as:
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: This compound is also used in organic electronics and has similar stability and reactivity.
3,3-Dimethyl-2,3-dihydro-1H-inden-1-one: Another compound with a similar structural framework, used in the synthesis of advanced materials.
The uniqueness of this compound lies in its specific combination of benzyl and dimethyl substituents, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
CAS No. |
61222-45-5 |
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Molecular Formula |
C16H19NSi |
Molecular Weight |
253.41 g/mol |
IUPAC Name |
1-benzyl-3,3-dimethyl-2H-1,3-benzazasilole |
InChI |
InChI=1S/C16H19NSi/c1-18(2)13-17(12-14-8-4-3-5-9-14)15-10-6-7-11-16(15)18/h3-11H,12-13H2,1-2H3 |
InChI Key |
YHJBIALLKYHIEP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CN(C2=CC=CC=C21)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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